Methyl 4-((5-hydroxypentyl)oxy)benzoate
CAS No.:
Cat. No.: VC13481347
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O4 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | methyl 4-(5-hydroxypentoxy)benzoate |
| Standard InChI | InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 |
| Standard InChI Key | PPHGPMPCCZJPKV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)OCCCCCO |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCCCCO |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Methyl 4-((5-hydroxypentyl)oxy)benzoate consists of a methyl ester of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a 5-hydroxypentyl ether chain. The pentyl chain terminates in a primary alcohol, introducing both hydrophilicity and conformational flexibility to the molecule. The aromatic ring contributes to planar stability, while the ether and ester functionalities enable hydrogen bonding and dipole interactions .
Molecular Descriptors
Key molecular descriptors derived from computational and experimental analyses include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Exact Mass | 238.12100 g/mol |
| Topological Polar Surface Area (TPSA) | 55.76 Ų |
| LogP (Partition Coefficient) | 2.0146 |
The moderate LogP value indicates balanced lipophilicity, suggesting favorable membrane permeability for potential biological applications . The TPSA reflects significant polarity due to the ester and hydroxyl groups, which may influence solubility and protein-binding interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 4-((5-hydroxypentyl)oxy)benzoate likely involves sequential etherification and esterification steps. A plausible pathway, inferred from analogous procedures in the literature , proceeds as follows:
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Ether Formation:
Reaction of 4-hydroxybenzoic acid with 5-bromo-1-pentanol under basic conditions (e.g., potassium carbonate in dimethylformamide) yields 4-((5-hydroxypentyl)oxy)benzoic acid. -
Esterification:
Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) converts the carboxylic acid to the methyl ester.
Process Optimization
Key parameters influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents like diethylene glycol dimethyl ether enhance nucleophilic substitution efficiency .
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Temperature: Reactions typically proceed at 110–120°C to accelerate kinetics without promoting side reactions .
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Purification: Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethyl acetate/petroleum ether mixtures isolates the product .
Physicochemical Properties
Thermal Stability
While specific melting and boiling points are unreported, the compound’s ester and ether linkages suggest decomposition temperatures above 150°C. Differential scanning calorimetry (DSC) of analogous benzoates reveals glass transitions near 50–80°C, indicative of amorphous solid states .
Solubility
The compound exhibits limited aqueous solubility (~7–100 μM) due to its moderate hydrophobicity (LogP = 2.01) . Solubility enhances in polar organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL) .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl): δ 1.50–1.70 (m, 6H, pentyl CH), 3.90 (s, 3H, OCH), 4.10 (t, 2H, OCH), 6.90–8.10 (m, 4H, aromatic).
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IR: Strong absorptions at 1720 cm (C=O ester) and 3400 cm (O-H stretch).
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention times of 8–10 minutes .
Future Research Directions
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Pharmacological Screening: Evaluate antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.
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Prodrug Development: Exploit the hydroxyl group for conjugation with active pharmaceutical ingredients.
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Polymer Chemistry: Investigate copolymerization with lactides or caprolactones for biomedical applications.
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